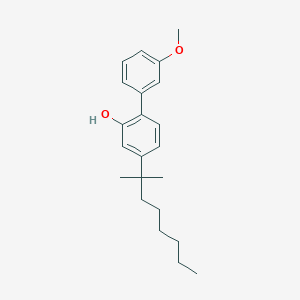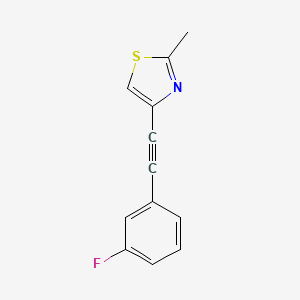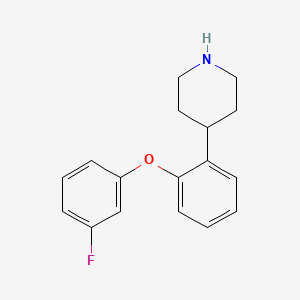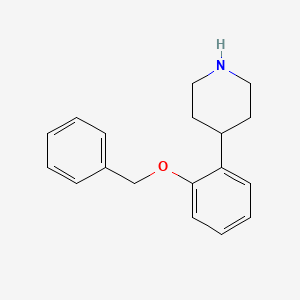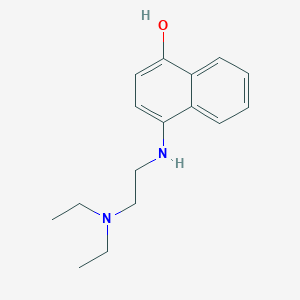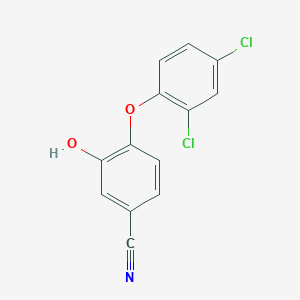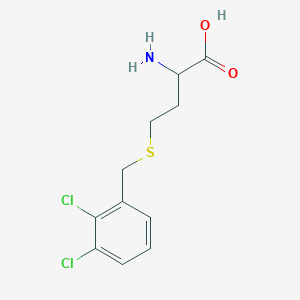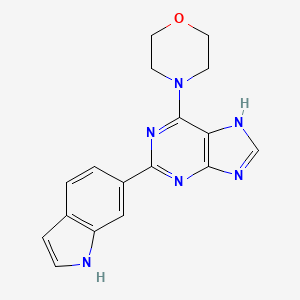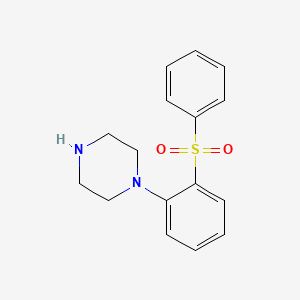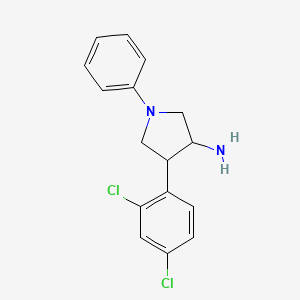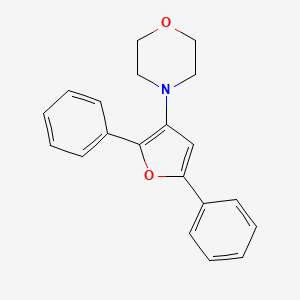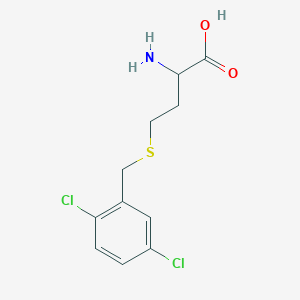
4-(2,5-Dichlorobenzylthio)-2-aminobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dichlorobenzylthio)-2-aminobutanoic acid is an organic compound characterized by the presence of a dichlorobenzylthio group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dichlorobenzylthio)-2-aminobutanoic acid typically involves the following steps:
Formation of 2,5-dichlorobenzyl chloride: This can be achieved by chloromethylation of p-dichlorobenzene followed by catalytic ammoxidation.
Thioether Formation: The 2,5-dichlorobenzyl chloride is then reacted with a thiol compound to form the 2,5-dichlorobenzylthio group.
Amination: The resulting compound is then subjected to amination to introduce the amino group.
Carboxylation: Finally, the compound undergoes carboxylation to form the butanoic acid backbone.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-Dichlorobenzylthio)-2-aminobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as sodium dichromate and sulfuric acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Sodium dichromate, sulfuric acid, heat.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: N-bromosuccinimide (NBS), light or heat.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
4-(2,5-Dichlorobenzylthio)-2-aminobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(2,5-dichlorobenzylthio)-2-aminobutanoic acid involves its interaction with specific molecular targets. The dichlorobenzylthio group is known to exhibit antimicrobial properties by disrupting the cell membrane integrity of bacteria and viruses . The amino and carboxylic acid groups may also play a role in binding to specific enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.
Uniqueness
4-(2,5-Dichlorobenzylthio)-2-aminobutanoic acid is unique due to the presence of both the dichlorobenzylthio group and the butanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H13Cl2NO2S |
|---|---|
Poids moléculaire |
294.2 g/mol |
Nom IUPAC |
2-amino-4-[(2,5-dichlorophenyl)methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C11H13Cl2NO2S/c12-8-1-2-9(13)7(5-8)6-17-4-3-10(14)11(15)16/h1-2,5,10H,3-4,6,14H2,(H,15,16) |
Clé InChI |
TYFOZYAERVGDAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)CSCCC(C(=O)O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



